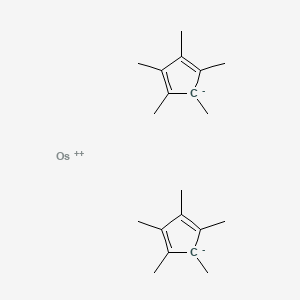
Osmocene, 1,1',2,2',3,3',4,4',5,5'-decamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- is a metallocene compound featuring osmium as the central metal atom. It is a derivative of osmocene where all hydrogen atoms on the cyclopentadienyl rings are replaced by methyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- typically involves the reaction of osmium tetroxide with pentamethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form osmium(VI) species.
Reduction: It can be reduced to lower oxidation states of osmium.
Substitution: The methyl groups on the cyclopentadienyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of osmium(VI) oxides, while substitution reactions can yield a variety of functionalized osmocene derivatives.
Aplicaciones Científicas De Investigación
Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with biological molecules.
Medicine: Its derivatives are being studied for their potential therapeutic properties.
Industry: It is used in the development of advanced materials and as a precursor for other osmium-containing compounds.
Mecanismo De Acción
The mechanism by which Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- exerts its effects involves the interaction of the osmium center with various molecular targets. This interaction can lead to the formation of reactive intermediates that can catalyze chemical reactions or interact with biological molecules. The specific pathways involved depend on the nature of the reaction or application.
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl-: Similar structure but with iron as the central metal atom.
Ruthenocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl-: Similar structure but with ruthenium as the central metal atom.
Uniqueness
Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- is unique due to the presence of osmium, which imparts distinct chemical properties compared to its iron and ruthenium counterparts. These properties include higher stability and different reactivity patterns, making it valuable for specific applications in catalysis and materials science.
Propiedades
Fórmula molecular |
C20H30Os |
|---|---|
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
osmium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Os/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
Clave InChI |
YDLRHWLCYHBMBA-UHFFFAOYSA-N |
SMILES canónico |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Os+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12349434.png)
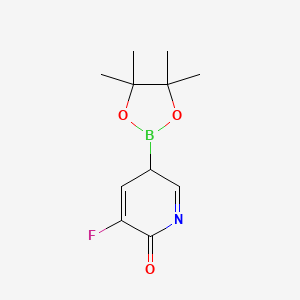
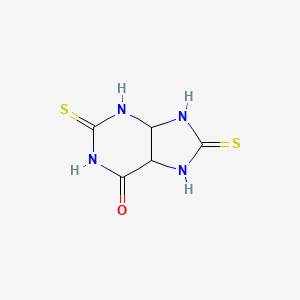
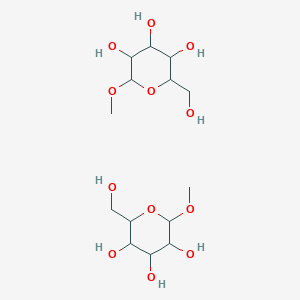
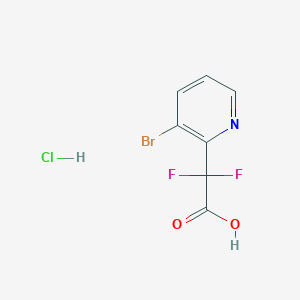
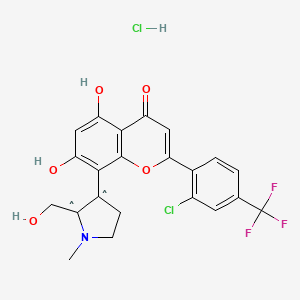

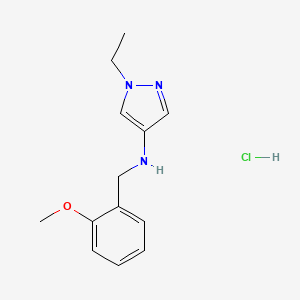
![(3S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12349496.png)
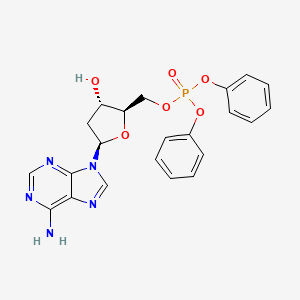
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12349508.png)

![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)
